ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate
Description
Ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a synthetic indole-based compound featuring a pyridoindole core substituted with a hydrazone-linked 4-methylphenyl group and an ethoxycarbonyl side chain.
Properties
IUPAC Name |
ethyl 3-[2-[(2E)-2-[(4-methylphenyl)methylidene]hydrazinyl]-2-oxoethoxy]pyrido[1,2-a]indole-10-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-3-31-25(30)24-20-12-11-19(14-22(20)28-13-5-4-6-21(24)28)32-16-23(29)27-26-15-18-9-7-17(2)8-10-18/h4-15H,3,16H2,1-2H3,(H,27,29)/b26-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULGZIELJJFJICI-CVKSISIWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)NN=CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C2C=CC=CN2C3=C1C=CC(=C3)OCC(=O)N/N=C/C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 3-(2-{2-[(E)-(4-methylphenyl)methylidene]hydrazino}-2-oxoethoxy)pyrido[1,2-a]indole-10-carboxylate is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, structure, and biological activity of this compound, drawing from various research findings and case studies.
Chemical Structure and Properties
The compound is characterized by a pyrido[1,2-a]indole core fused with an ethyl ester group and a hydrazino moiety. Its molecular formula is , with a molecular weight of 446.46 g/mol. The presence of functional groups such as hydrazino and carbonyl enhances its reactivity and potential biological activity.
Structural Features
| Feature | Description |
|---|---|
| Core Structure | Pyrido[1,2-a]indole |
| Functional Groups | Ethyl ester, hydrazino, carbonyl |
| Molecular Weight | 446.46 g/mol |
| Predicted Density | 1.33 g/cm³ |
| pKa Value | Approximately 8.60 |
Anticancer Properties
Research indicates that derivatives of pyrido[1,2-a]indoles exhibit significant anticancer properties. A study highlighted the ability of certain pyrazinoindoles to inhibit forskolin-stimulated cAMP production in CHO cells, suggesting potential applications in cancer treatment through modulation of signaling pathways . The best-performing compounds showed up to 69% inhibition compared to standard references.
Neuropsychiatric Effects
Pyridoindole derivatives have also been linked to neuropsychiatric activities. The synthesis of various derivatives has led to findings that suggest these compounds may have applications in treating neurodegenerative diseases due to their ability to interact with neurotransmitter systems .
Immunosuppressive Activity
Some pyridoindoles have demonstrated immunosuppressive effects, which could be beneficial in autoimmune disorders. The synthesis of specific derivatives has shown promise in modulating immune responses, indicating their potential therapeutic applications .
Antimicrobial Activity
The compound's structure suggests potential antimicrobial properties, as similar hydrazone derivatives have been reported to exhibit activity against various pathogens, including resistant strains of Plasmodium falciparum . The mechanism may involve chelation of essential metals required for microbial growth.
Study 1: Synthesis and Testing of Derivatives
A recent study synthesized several derivatives of pyrido[1,2-a]indoles and evaluated their biological activities. Among these, a specific derivative demonstrated significant anticancer activity in vitro against HeLa cells, with cytotoxic effects observed at concentrations above 100 µM .
Study 2: Neuroprotective Effects
Another investigation focused on the neuroprotective effects of pyridoindole derivatives in models of oxidative stress-induced neurodegeneration. Compounds were found to reduce neuronal cell death significantly, suggesting their potential use in neuroprotective therapies .
Comparison with Similar Compounds
A. Aromatic Substituent Effects
- In contrast, the 4-methoxyphenyl analog (R = OCH3) increases polarity and aqueous solubility, making it more suitable for solution-phase reactions .
- Electron-Withdrawing Groups (e.g., Cl, CF3) : The 4-chlorophenyl (Cl) and 3-trifluoromethylphenyl (CF3) analogs exhibit higher molecular weights and lipophilicity, which may enhance membrane permeability in biological assays or alter crystallinity in solid-state applications .
B. Hydrazone Modifications
- The ethylamino carbonyl hydrazino variant (CAS 339106-94-4) replaces the aromatic substituent with a smaller alkyl chain, reducing steric hindrance and possibly enabling novel hydrogen-bonding interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
